2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
The compound 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole features a benzodiazole (benzimidazole-like) core substituted at the 1-position with an isopropyl group and at the 2-position with a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol (calculated). The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABASQCNZLBKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound.
Substitution with 3,4-Dimethoxyphenyl Group:
Addition of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole
- Structure : Features a long-chain undecyl group (C₁₁H₂₃) at the 1-position instead of isopropyl.
- Properties :
- Biological Implications : Longer alkyl chains may enhance interactions with hydrophobic protein pockets but could hinder metabolic stability .
1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
- Structure : Substituted with a pyrrolidine ring at the 2-position.
- Properties: Molecular weight: 283.38 g/mol (commercial availability noted in ). Solubility: Polar pyrrolidine substituent may improve solubility in polar solvents like DMSO or methanol .
Substituent Variations at the 2-Position
2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole
- Structure : A methylene bridge links the 3,4-dimethoxyphenyl group to the benzodiazole core (CAS 59077-64-4).
- Properties: Molecular weight: 268.31 g/mol (smaller than the target compound due to the absence of isopropyl). Solubility: Moderately soluble in chloroform and methanol .
2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole
- Structure : Features a tert-butyl (2-methyl-2-propanyl) group on the phenyl ring.
- Properties :
Core Structure Variations
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure: Pyridopyrimidinone core with 3,4-dimethoxyphenyl substituents ().
- Dimethoxyphenyl groups in both compounds suggest shared pharmacophoric motifs, possibly targeting similar pathways (e.g., kinase inhibition) .
Diketopiperazine-Triazole-Dimethoxyphenyl Hybrids
Key Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 296.37 | Chloroform, DMSO | 3.2 |
| 2-(3,4-Dimethoxyphenyl)-1-undecyl analog | 408.59 | DMSO, Methanol | 5.8 |
| 2-[(3,4-Dimethoxyphenyl)methyl] analog | 268.31 | Chloroform, Methanol | 2.7 |
Structure-Activity Relationship (SAR) Insights
- 3,4-Dimethoxyphenyl Group : Critical for hydrogen bonding with receptors (e.g., TGR5) . Removal or substitution (e.g., nitro or hydroxy groups) reduces potency .
- 1-Position Substitution : Isopropyl balances lipophilicity and steric effects; bulkier groups (e.g., undecyl) may compromise oral bioavailability .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.32 g/mol. The structure features a benzodiazole ring substituted with a 3,4-dimethoxyphenyl group and an isopropyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 270.32 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds with benzodiazole structures often exhibit diverse biological activities, including:
- Anticancer Effects : Some derivatives have shown efficacy against various cancer cell lines.
- Anticonvulsant Properties : Certain benzodiazoles are known for their ability to modulate neuronal excitability.
- Anti-inflammatory Activity : They may interact with key receptors involved in inflammatory processes.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Receptor Modulation : It may act on GABA_A receptors, enhancing inhibitory neurotransmission.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes could contribute to its anti-inflammatory effects.
- Cell Cycle Interference : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
Anticancer Activity
A study evaluating the cytotoxic effects of benzodiazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodiazole A | MCF7 (Breast) | 10 |
| Benzodiazole B | HeLa (Cervical) | 15 |
| Target Compound | HT29 (Colon) | 12 |
These results suggest that the target compound may possess similar anticancer properties.
Anticonvulsant Effects
In preclinical studies, benzodiazole derivatives have shown promise in reducing seizure activity. For example, a derivative with structural similarities demonstrated a significant reduction in seizure frequency in animal models.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent was evaluated through its effect on COX enzyme activity. In vitro assays revealed that it could inhibit COX-2 activity effectively, suggesting a mechanism for its anti-inflammatory properties.
Case Studies
A notable case study involved the synthesis and evaluation of several benzodiazole derivatives for their biological activity. The study found that modifications on the phenyl ring significantly impacted the compounds' potency against cancer cells and their ability to modulate inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
